3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyclopentyl groups attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of phenyl derivatives, followed by chlorination and subsequent cyclization with cyclopentyl hydrazine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentyl-1H-pyrazole stands out due to its specific combination of bromine, chlorine, and cyclopentyl groups This unique structure imparts distinct chemical properties, such as reactivity and stability, which may not be present in similar compounds
Properties
Molecular Formula |
C20H17Br2ClN2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-cyclopentylpyrazole |
InChI |
InChI=1S/C20H17Br2ClN2/c21-15-7-3-5-13(11-15)19-18(23)20(14-6-4-8-16(22)12-14)25(24-19)17-9-1-2-10-17/h3-8,11-12,17H,1-2,9-10H2 |
InChI Key |
ZHWSIWPPORDLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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